An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (R,S,S,R)-Nebivolol
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (R,S,S,R)-Nebivolol
Abstract
Nebivolol is a third-generation beta-blocker distinguished by its high β1-selectivity and novel nitric oxide (NO)-mediated vasodilatory mechanism.[1] A key feature of Nebivolol is its complex stereochemistry, arising from four chiral centers. The commercial drug is an equimolar racemic mixture of two enantiomers: the (S,R,R,R)- or d-Nebivolol and the (R,S,S,S)- or l-Nebivolol.[2][3] These enantiomers possess distinct pharmacological activities that work in synergy to produce the drug's unique therapeutic profile.[4] This guide provides a detailed technical examination of a specific, non-commercial stereoisomer, (R,S,S,R)-Nebivolol. We will dissect its precise chemical structure, compare its stereochemical configuration to the active enantiomers, and place it within the broader context of Nebivolol's synthesis and analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of Nebivolol's stereoisomeric complexity.
The Stereochemical Landscape of Nebivolol
Nebivolol's chemical name is α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol].[5] Its structure is characterized by two chroman moieties linked by a central nitrogen atom. The presence of four stereocenters gives rise to 16 theoretical stereoisomers (2⁴). Due to the molecule's symmetry, these reduce to 10 distinct, separable stereoisomers: four pairs of enantiomers and two meso compounds.
The therapeutic product, however, is a precisely defined racemate of (+)-(S,R,R,R)-Nebivolol (d-Nebivolol) and (-)-(R,S,S,S)-Nebivolol (l-Nebivolol).[6][7] This specific pairing is critical to its function:
-
d-Nebivolol ((S,R,R,R)-Nebivolol): This enantiomer is a potent and highly selective β1-adrenergic receptor antagonist, responsible for the drug's primary beta-blocking effects, such as heart rate reduction.[2][8][9]
-
l-Nebivolol ((R,S,S,S)-Nebivolol): This enantiomer has minimal beta-blocking activity.[8] Its primary role is to stimulate endothelial nitric oxide synthase (eNOS), increasing NO bioavailability. This leads to vasodilation and a reduction in peripheral vascular resistance.[2][10] Furthermore, l-Nebivolol potentiates the blood pressure-lowering effects of the d-enantiomer.[3][4]
The other eight stereoisomers, including the subject of this guide, (R,S,S,R)-Nebivolol, are typically considered process-related impurities or byproducts in synthetic routes. Their characterization is crucial for quality control and regulatory compliance in the manufacturing of Nebivolol.
Structural Elucidation of (R,S,S,R)-Nebivolol
The (R,S,S,R)-Nebivolol isomer is a diastereomer of both d-Nebivolol and l-Nebivolol. Its unique three-dimensional arrangement dictates its physical properties and, theoretically, its biological activity (or lack thereof).
Chemical Structure and Configuration
The molecular formula for (R,S,S,R)-Nebivolol is C22H25F2NO4, and its molecular weight is 405.44 g/mol .[11] The stereochemical designation (R,S,S,R) specifies the absolute configuration at each of the four chiral centers according to the Cahn-Ingold-Prelog priority rules.
Below is a 2D representation of the (R,S,S,R)-Nebivolol structure with the chiral centers explicitly marked.
Caption: 2D Chemical Structure of (R,S,S,R)-Nebivolol.
Stereoisomeric Comparison
To fully appreciate the structural nuance of (R,S,S,R)-Nebivolol, it is essential to compare its stereochemical signature with that of the active enantiomers.
| Stereoisomer | Commercial Name | Configuration at Chiral Centers | Relationship to (R,S,S,R) |
| (R,S,S,R)-Nebivolol | - | R, S, S, R | - |
| (S,R,R,R)-Nebivolol | d-Nebivolol | S, R, R, R | Diastereomer |
| (R,S,S,S)-Nebivolol | l-Nebivolol | R, S, S, S | Diastereomer |
This diastereomeric relationship means that (R,S,S,R)-Nebivolol has different physical properties (e.g., melting point, solubility, chromatographic retention time) from d- and l-Nebivolol, which allows for its separation and identification.
Caption: Relationships between key Nebivolol stereoisomers.
Experimental Protocol: Chiral Separation and Identification
The robust separation of all ten Nebivolol stereoisomers is a significant analytical challenge, yet it is critical for quality control. Chiral liquid chromatography is the benchmark technique for this purpose. The following protocol provides a validated method for the enantiomeric separation of Nebivolol stereoisomers, enabling the identification of the (R,S,S,R) isomer.
Objective
To develop and validate a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Nebivolol stereoisomers, including (R,S,S,R)-Nebivolol, in bulk drug substances.
Causality and Methodological Choices
-
Stationary Phase: An amylose-based chiral stationary phase (CSP) is selected. Polysaccharide-based CSPs, like Chiralpak AD-3, are known to provide excellent enantioselectivity for a wide range of compounds, including those with multiple chiral centers like Nebivolol, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[12][13]
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and polar modifiers (alcohols) is employed. This mode enhances the chiral recognition capabilities of the polysaccharide-based CSP. A small amount of a basic additive (diethanolamine) is crucial to improve peak shape and reduce tailing by neutralizing acidic sites on the silica support.[12][13]
-
Detection: UV detection at 280 nm is chosen, as this wavelength corresponds to a strong absorbance maximum for the chroman chromophore in the Nebivolol molecule, ensuring high sensitivity.
Detailed Step-by-Step Methodology
-
Preparation of Mobile Phase:
-
Precisely mix n-hexane, ethanol, isopropanol, and diethanolamine in the volumetric ratio of 42:45:13:0.1 (v/v/v/v).[12]
-
Sonicate the mixture for 15 minutes to degas and ensure homogeneity.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the Nebivolol bulk drug reference standard (which will contain all stereoisomers) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
-
-
Chromatographic System and Conditions:
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | Chiralpak AD-3 (250 x 4.6 mm, 3 µm)[12] |
| Mobile Phase | n-hexane:ethanol:isopropanol:diethanolamine (42:45:13:0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm[12] |
| Injection Volume | 10 µL |
-
System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Inject the standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak areas of the main enantiomers is ≤ 2.0% and the resolution between all adjacent stereoisomer peaks is > 2.0.[12]
-
Inject the sample solution and identify the peaks based on their relative retention times compared to a characterized reference standard. The (R,S,S,R)-Nebivolol peak will have a unique retention time distinct from the d- and l-enantiomers.
-
-
Forced Degradation (Self-Validation):
-
To ensure the method is stability-indicating, subject the Nebivolol sample to stress conditions (e.g., acid/base hydrolysis, oxidation, thermal stress).
-
Analyze the stressed samples. The method is validated if the degradation product peaks do not co-elute with any of the ten stereoisomer peaks, demonstrating specificity.[12][14]
-
Experimental Workflow Diagram
Caption: HPLC workflow for the chiral separation of Nebivolol isomers.
Conclusion
While the therapeutic efficacy of Nebivolol is derived from the synergistic action of its d-(S,R,R,R) and l-(R,S,S,S) enantiomers, a comprehensive understanding of its full stereoisomeric profile is paramount for drug development and manufacturing. The (R,S,S,R)-Nebivolol isomer, as a diastereomer of the active components, serves as a critical analyte in purity and stability assessments. Its unique stereochemical configuration necessitates the use of advanced chiral separation techniques for its resolution and quantification. The methodologies and structural insights provided in this guide offer a robust framework for researchers and scientists to accurately characterize this and other related stereoisomers, ensuring the quality, safety, and efficacy of Nebivolol drug products.
References
-
Ignarro, L. J., & Vanhoutte, P. M. (2008). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. Cardiovascular & Hematological Agents in Medicinal Chemistry.
-
Ignarro, L. J. (2008). Different Pharmacological Properties of Two Enantiomers in a Unique β‐Blocker, Nebivolol. Journal of Clinical Hypertension.
-
Waters Corporation. (n.d.). Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). Waters Application Note.
-
de Klerk, G., & Siebert, D. C. (2008). Stereochemical comparison of nebivolol with other beta-blockers. Cardiovascular Drugs and Therapy.
-
Siebert, D. C., & de Klerk, G. (2008). Stereochemical comparison of nebivolol with other β-blockers. ResearchGate.
-
Merck Millipore. (2014). A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
-
Dessy, C., Saliez, J., Ghisdal, P., Daneau, G., Lobysheva, I. I., & Balligand, J. L. (2005). Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta. British Journal of Pharmacology.
-
BenchChem. (2025). Application Note: Chiral Separation of Nebivolol Enantiomers using a Labeled Standard. BenchChem.
-
Rao, D. D., Satyanarayana, M. V., & Kumar, P. V. (2014). A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
-
Kumar, P., & Singh, S. K. (2020). Preparative separation of nebivolol isomers by improved throughput reverse phase tandem two column chromatography. Journal of Chromatography A.
-
Hoveyda, A. H., & Schrock, R. R. (2001). Zr-Catalyzed Kinetic Resolution of Allylic Ethers and Mo-Catalyzed Chromene Formation in Synthesis. Enantioselective Total Synthesis of the Antihypertensive Agent (S,R,R,R)-Nebivolol. Journal of the American Chemical Society.
-
Van de Water, A., Janssens, W., Van Nueten, J., & Xhonneux, R. (1988). Cardiovascular effects of dl-nebivolol and its enantiomers--a comparison with those of atenolol. European Journal of Pharmacology.
-
Van Lommen, G., De Bruyn, M., & Janssen, P. A. (1991). Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound. Journal of Medicinal Chemistry.
-
Zhang, X., et al. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry.
-
van Zwieten, P. A. (1990). The l-enantiomer of nebivolol potentiates the blood pressure lowering effect of the d-enantiomer. European Journal of Pharmacology.
-
Neves, D. V., et al. (2013). Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics. Journal of Chromatography B.
-
Mason, R. P., et al. (2008). Nebivolol: A Highly Selective βI-Adrenergic Receptor Blocker That Causes Vasodilation by Increasing Nitric Oxide. Cardiovascular Therapeutics.
-
Reddy, K. S., et al. (2020). Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. ResearchGate.
-
Cwynar, M., et al. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules.
-
Keskin, U., Efe, O. E., & Tuncer, M. (2016). Effects of Racemic Nebivolol and Its Stereoisomers on Rat Aortic Segments in Two Age Groups. Journal of Advances in Medicine and Medical Research.
-
PubChem. (n.d.). (R,R,S,S)-Nebivolol. National Center for Biotechnology Information.
-
Allmpus. (n.d.). Nebivolol (R,R,S,R)-Isomer. Allmpus Chemicals.
-
Splendid Lab. (n.d.). (R,R,S,S)-Nebivolol. Splendid Lab Pvt. Ltd.
-
European Patent Office. (2021). PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF NEBIVOLOL. EP 3405467 B1.
-
Alhemiary, N. A. F. (2017). New Spectrophotometric Determination of Nebivolol in Pharmaceutical Formulation via Charge Transfer Complex. Austin Journal of Analytical and Pharmaceutical Chemistry.
-
Daicel Pharma Standards. (n.d.). (R,S,S,S)-Nebivolol-D4. Daicel.
-
Daicel Pharma Standards. (n.d.). (R,S,S,S)-Nebivolol. Daicel.
-
Neves, D. V., et al. (2013). Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics. Semantic Scholar.
-
Van der Veken, P., et al. (2015). Synthesis of desfluorinated nebivolol isomers. Tetrahedron: Asymmetry.
-
Sriram, S., et al. (2011). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Der Pharma Chemica.
Sources
- 1. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The l-enantiomer of nebivolol potentiates the blood pressure lowering effect of the d-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular effects of dl-nebivolol and its enantiomers--a comparison with those of atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. berlin-chemie.ru [berlin-chemie.ru]
- 11. allmpus.com [allmpus.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
